molecular formula C10H10O3 B3021538 2-Acetylphenyl acetate CAS No. 7250-94-4

2-Acetylphenyl acetate

Cat. No.: B3021538
CAS No.: 7250-94-4
M. Wt: 178.18 g/mol
InChI Key: WWEDAIJJBDFOOK-UHFFFAOYSA-N
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Description

2-Acetylphenyl acetate is an organic compound with the molecular formula C10H10O3. It is also known by other names such as 2’-acetoxyacetophenone and ethanone, 1-[2-(acetyloxy)phenyl]-. This compound is characterized by the presence of an acetyl group and an acetate group attached to a phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Acetylphenyl acetate involves the acyl-alkylation of arynes. This method typically uses methyl acetoacetate and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as starting materials. The reaction is carried out in the presence of cesium fluoride in dry acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

2-Acetylphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetylphenyl acetate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can affect cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an acetyl and an acetate group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

(2-acetylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-5-3-4-6-10(9)13-8(2)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEDAIJJBDFOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274579
Record name 2-Acetylphenyl acetate
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-35-8, 7250-94-4
Record name Ethanone, 2-(acetyloxy)-1-phenyl-
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Record name 7250-94-4
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Record name 2-Acetylphenyl acetate
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Record name 2-Acetylphenyl acetate
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Record name 2-Acetylphenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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